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Experimental Finding Key Result / Value Significance / Interpretation

IC₅₀ for ATP-induced [Ca²⁺]ᵢ
increase

2.84 µM [1] Measures potency in inhibiting the primary
calcium response to ATP.

Inhibition with 3 µM OG (no
extracellular Ca²⁺)

Significant Inhibition
[1]

Demonstrates OG acts on intracellular Ca²⁺
stores (P2Y receptor pathway).

Inhibition with 3 µM OG
(thapsigargin-pretreated cells)

Significant Inhibition
[1]

Confirms OG also inhibits Ca²⁺ influx from
extracellular space (P2X receptor pathway).

Inhibition of KCl-induced
[Ca²⁺]ᵢ increase

Significant Inhibition
[1]

Proves OG directly inhibits voltage-gated
Ca²⁺ channels (VGCCs).

Effect of PKC or Tyrosine
Kinase inhibitors

No significant change
in OG's effect [1]

Shows OG's action is independent of
Protein Kinase C or Tyrosine Kinase

pathways.

Detailed Experimental Evidence & Protocols

The primary evidence for octyl gallate's mechanism comes from a study on rat PC12 cells (a neuronal

model) using fura-2-based digital Ca²⁺ imaging and whole-cell patch clamping [1]. The following diagram
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illustrates the integrated mechanism and the experimental workflow used to elucidate it.

Mechanism of Calcium Inhibition by Octyl Gallate Key Experimental Methods
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Integrated mechanism of octyl gallate's action on calcium signaling and key experimental methods.

The experimental approach involved several key protocols to dissect the mechanism [1]:

Fura-2-based Digital Ca²⁺ Imaging: PC12 cells were loaded with 12 µM fura-2 AM for 45 minutes.
After washing, the chamber was superfused, and [Ca²⁺]ᵢ was measured by collecting image pairs

(excited at 340/380 nm) every 3-60 seconds [1].
Manipulations to Isolate Ca²⁺ Sources:
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Extracellular Ca²⁺ Removal: Cells were placed in "nominally Ca²⁺-free HEPES HBSS" to

isolate the component of the Ca²⁺ signal from intracellular store release [1].
Intracellular Store Depletion: Cells were pretreated with 1 µM thapsigargin to deplete

endoplasmic reticulum (ER) Ca²⁺ stores, isolating the signal from extracellular Ca²⁺ influx [1].
Assessing Voltage-Gated Ca²⁺ Channel (VGCC) Role:

High K⁺ Depolarization: A high K⁺ (50 mM) HEPES-HBSS solution was applied to directly
depolarize the membrane and open VGCCs [1].

Pharmacological Blockade: The L-type VGCC antagonist nimodipine (1 µM) was used to
confirm the involvement of this channel subtype [1].

Whole-Cell Patch Clamping: To directly measure ion channel activity, whole-cell currents were
recorded at a holding potential of -70 mV. Pipettes were filled with a CsCl-based internal solution to

block K⁺ currents [1].

Broader Biological Context of Octyl Gallate

Beyond calcium channel inhibition, recent research has uncovered other significant mechanisms of action for

octyl gallate, highlighting its potential as a multi-target therapeutic agent.

Mechanism Key Finding
Potential Therapeutic
Implication

NLRP3
Inflammasome
Inhibition

Directly binds to the LRR domain of NLRP3,
blocking its oligomerization and activation

[2].

Treatment of gout, sepsis, and
other NLRP3-driven

inflammatory diseases [2].

Anti-Cancer
Activity (Colon
Cancer)

Downregulates the PI3K/AKT/mTOR

signaling axis and induces apoptosis by
modulating Bax/Bcl-2 ratio and caspase

activity [3] [4].

Potential chemotherapeutic or

adjunct agent for colon cancer
[3].

Conclusion for Researchers

In summary, octyl gallate is a multifaceted compound whose primary mechanism for inhibiting intracellular

calcium increases involves a direct, kinase-independent blockade of P2X receptors, P2Y receptor-mediated

store release, and voltage-gated Ca²⁺ channels [1]. Its recently discovered binding to the NLRP3
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inflammasome [2] and induction of apoptosis in cancer cells via the PI3K/AKT pathway [3] significantly

broaden its potential therapeutic relevance.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 5 Tech Support

https://pubmed.ncbi.nlm.nih.gov/38240115/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11200347/
https://www.smolecule.com/products/s571920?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2835979/
https://pubmed.ncbi.nlm.nih.gov/38240115/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11200347/
https://www.sciencedirect.com/science/article/pii/S2405844024082616
https://www.smolecule.com/products/b571920#octyl-gallate-mechanism-of-action-calcium-inhibition
https://www.smolecule.com/products/b571920#octyl-gallate-mechanism-of-action-calcium-inhibition
https://www.smolecule.com/products/b571920#octyl-gallate-mechanism-of-action-calcium-inhibition
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s571920?utm_src=pdf-bulk
https://www.smolecule.com/products/s571920?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 5 Tech Support

https://www.smolecule.com/products/s571920?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

